Ophiopogonin A

説明

Synthesis Analysis

The synthesis of Ophiopogonin A, like its counterparts, involves complex biochemical pathways within Ophiopogon japonicus. These processes result in the formation of steroidal glycosides, compounds characterized by a steroid core attached to one or more sugar molecules. The biosynthesis is intricately linked to the plant's metabolism, where enzymes catalyze the formation of these bioactive molecules from simpler precursors.

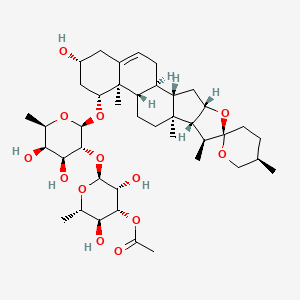

Molecular Structure Analysis

Ophiopogonin A's molecular structure is typified by a steroidal framework linked to glycosidic units. This structure is crucial for its biological activity, as the arrangement of the steroid backbone and sugar moieties affects its binding to cellular targets. The steroidal part of the molecule interacts with cell membranes and receptors, while the glycosidic portion can influence solubility and metabolic stability.

Chemical Reactions and Properties

Ophiopogonin A undergoes various chemical reactions, including hydrolysis of the glycosidic bond, oxidation, and reduction. These reactions can alter its biological activity and pharmacokinetics. The compound's chemical stability, reactivity, and interactions with other molecules in biological systems are essential for its therapeutic effects.

Physical Properties Analysis

The physical properties of Ophiopogonin A, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. These properties affect the compound's formulation and delivery in a pharmacological context. For instance, solubility in water or organic solvents determines its absorption and bioavailability when administered orally.

Chemical Properties Analysis

Ophiopogonin A's chemical properties, including its acidity or basicity (pKa), partition coefficient (logP), and reactivity, play a significant role in its pharmacodynamics and pharmacokinetics. These properties impact how the compound is absorbed, distributed, metabolized, and excreted in the body, influencing its efficacy and safety as a therapeutic agent.

References

- The structural elucidation of ophiopogonin compounds offers insights into their molecular makeup and potential chemical behaviors. Studies on related compounds, such as Ophiopogonin D and B, provide a foundation for understanding the chemical and physical characteristics of Ophiopogonin A. Research highlights the complexity of these molecules and their multifaceted roles in pharmacological applications (Tada, Kobayashi, & Shoji, 1972); (Watanabe, Sanada, Tada, & Shoji, 1977).

For more in-depth information on the synthesis, molecular and chemical properties, and the pharmacological significance of Ophiopogonin A and related compounds, further research in specialized chemical and pharmacological databases is recommended. This exploration reveals the potential of Ophiopogonin A as a bioactive molecule with diverse therapeutic applications.

科学的研究の応用

Anti-Cancer Properties : Ophiopogonin D, a related compound, shows efficacy in suppressing proliferation and inducing chemosensitization in human lung cancer cells. It modulates multiple oncogenic signaling pathways, including NF-κB, PI3K/AKT, and AP-1, leading to the down-regulation of oncogenic gene products (Lee et al., 2018). Additionally, Ophiopogonin D' has been found to induce apoptosis in androgen-independent prostate cancer cells through a RIPK1-dependent, caspase-independent mechanism, suggesting its potential as an anti-prostate cancer agent (Lu et al., 2018).

Cardiovascular Disease Treatment : Ophiopogonin D alleviates cardiac hypertrophy by upregulating CYP2J3 and suppressing inflammation, indicating a protective role in cardiovascular diseases (Wang et al., 2018).

Renal Injury Alleviation : Ophiopogonin A has been shown to alleviate hemorrhagic shock-induced renal injury by inducing Nrf2 expression and modulating the p-ERK/ERK signaling pathway (Sheng et al., 2021).

Antioxidant Properties : In a study, Ophiopogonin D prevented H2O2-induced injury in primary human umbilical vein endothelial cells, demonstrating its role as an effective antioxidant and its potential for treating cardiovascular disorders (Qian et al., 2010).

Drug Interaction Potential : Ophiopogonin D affects the activity of various cytochrome P450 enzymes, indicating potential drug-drug interactions that need further in vivo investigation and validation (Ji et al., 2020).

Metabolic Syndrome Management : Ophiopogonin D alleviates high-fat diet-induced metabolic syndrome and changes gut microbiota structure in mice, suggesting its use as a prebiotic agent for treating obesity-associated gut dysbiosis and metabolic syndrome (Chen et al., 2017).

Osteoporosis Treatment : Ophiopogonin D has demonstrated anti-osteoporosis effects by reducing oxidative stress through the FoxO3a-β-catenin signaling pathway, indicating its potential as a beneficial herbal agent in bone-related disorders (Huang et al., 2015).

作用機序

Target of Action

Ophiopogonin A, a component of traditional Chinese medicine Ophiopogon japonicus, primarily targets NF E2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress and inflammation .

Mode of Action

Ophiopogonin A interacts with its target, Nrf2, by increasing its expression . This interaction leads to a dose-dependent inhibition of tissue damage and apoptosis induced by hemorrhagic shock (HS) in kidney tissues . Furthermore, Ophiopogonin A promotes the phosphorylation of ERK, suggesting that it functions via the p-ERK/ERK signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by Ophiopogonin A is the NF-κB/MAPK signaling pathway . By inhibiting this pathway, Ophiopogonin A can alleviate pathological damage and reduce inflammation in various disease models .

Pharmacokinetics

It’s known that ophiopogonin d, a similar compound, is taken up by the liver via organic anion transporting polypeptides (oatps/oatps), suggesting that ophiopogonin a might have a similar uptake mechanism .

Result of Action

Ophiopogonin A has been shown to have significant anti-inflammatory effects. In a study on hemorrhagic shock-induced renal injury, Ophiopogonin A dose-dependently inhibited tissue damage and apoptosis, and downregulated the levels of several inflammatory markers . Similarly, in a mouse model of Klebsiella pneumoniae, Ophiopogonin A treatment alleviated pathological damage and reduced inflammation .

Action Environment

The action of Ophiopogonin A can be influenced by environmental factors such as the presence of other compounds and the physiological state of the organism. For example, in the presence of hemorrhagic shock or hypoxia, Ophiopogonin A has been shown to have protective effects on kidney tissues . .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[(2S,3R,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3/t18-,19+,20-,21+,24-,25-,26+,27+,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIVGTKSVYIZEB-GDUJLLAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)OC(=O)C)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC(=O)C)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673002 | |

| Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ophiopogonin A | |

CAS RN |

11054-24-3 | |

| Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。